Cas no 74101-69-2 (Piperazine,1-[(4-methyl-3-nitrophenyl)methyl]-4-phenyl-)
74101-69-2 structure
Product Name:Piperazine,1-[(4-methyl-3-nitrophenyl)methyl]-4-phenyl-
Numero CAS:74101-69-2
MF:C18H21N3O2
MW:311.378244161606
CID:566277
PubChem ID:3057641
Update Time:2025-04-19
Piperazine,1-[(4-methyl-3-nitrophenyl)methyl]-4-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Piperazine,1-[(4-methyl-3-nitrophenyl)methyl]-4-phenyl-
- 2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene
- DTXSID00995548
- 74101-69-2
- 1-[(4-methyl-3-nitrophenyl)methyl]-4-phenylpiperazine
- Piperazine, 1-((4-methyl-3-nitrophenyl)methyl)-4-phenyl-
-
- Inchi: 1S/C18H21N3O2/c1-15-7-8-16(13-18(15)21(22)23)14-19-9-11-20(12-10-19)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3
- Chiave InChI: YNACZFYRHNCOCM-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1=C(C)C=CC(=C1)CN1CCN(C2C=CC=CC=2)CC1)=O
Proprietà calcolate
- Massa esatta: 311.16337692g/mol
- Massa monoisotopica: 311.16337692g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 384
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 52.3Ų
Proprietà sperimentali
- Densità: 1.201
- Punto di ebollizione: 461.2°C at 760 mmHg
- Punto di infiammabilità: 232.7°C
- Indice di rifrazione: 1.615
Piperazine,1-[(4-methyl-3-nitrophenyl)methyl]-4-phenyl- Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
74101-69-2 (Piperazine,1-[(4-methyl-3-nitrophenyl)methyl]-4-phenyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso